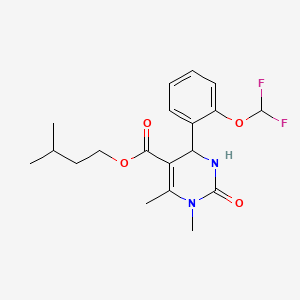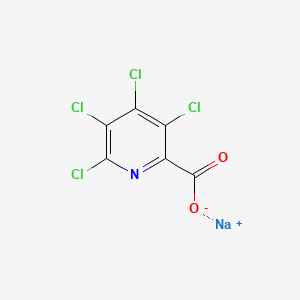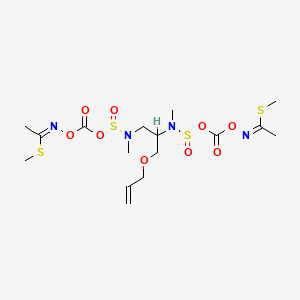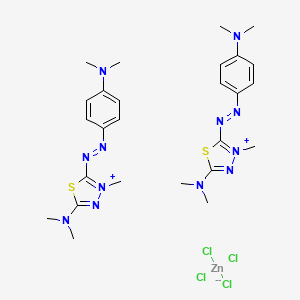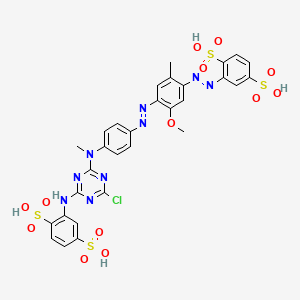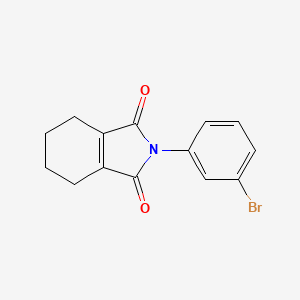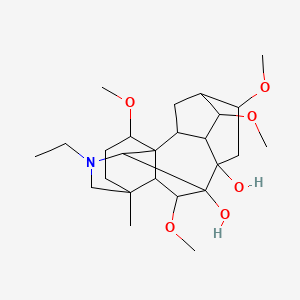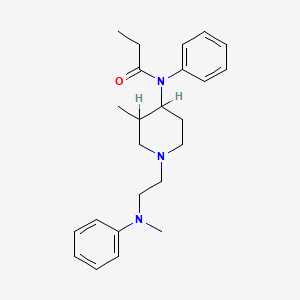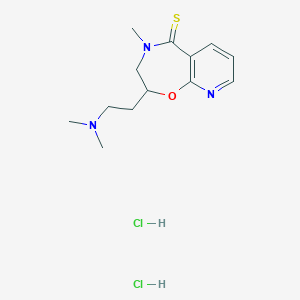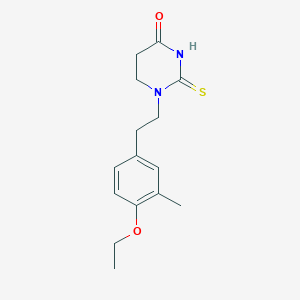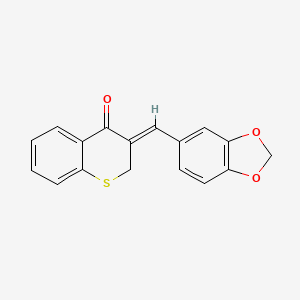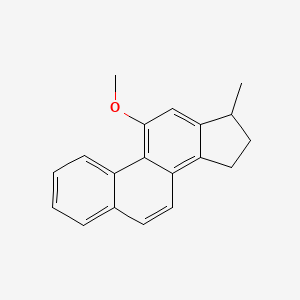
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene typically starts with 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one. The isomeric 15- and 16-keto analogues are synthesized along with all three isomeric secondary alcohols, the trans-16,17-diol, and a number of other derivatives . The reaction conditions often involve specific reagents and catalysts to ensure the desired transformations.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The process would likely involve optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various isomeric analogues, secondary alcohols, and diols. These products are often intermediates in further synthetic processes or are studied for their unique properties .
Scientific Research Applications
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Mechanism of Action
The mechanism by which 16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 15,16-Dihydro-11-methoxycyclopenta[a]phenanthren-17-one
- 17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene
- 16,17-Dihydro-3-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene
Uniqueness
16,17-Dihydro-11-methoxy-17-methyl-15H-cyclopenta(a)phenanthrene is unique due to its specific structural features and the resulting chemical properties.
Properties
CAS No. |
5831-18-5 |
|---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
11-methoxy-17-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C19H18O/c1-12-7-9-15-16-10-8-13-5-3-4-6-14(13)19(16)18(20-2)11-17(12)15/h3-6,8,10-12H,7,9H2,1-2H3 |
InChI Key |
KJYYYLVJWLOSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C3C=CC4=CC=CC=C4C3=C(C=C12)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


